molecular formula C14H15F3N4O3S B2728833 1-methanesulfonyl-4-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]piperazine CAS No. 2060751-63-3

1-methanesulfonyl-4-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]piperazine

Cat. No.: B2728833
CAS No.: 2060751-63-3
M. Wt: 376.35
InChI Key: BTZPENWWHRFZLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 2060751-63-3; molecular formula: C₁₄H₁₅F₃N₄O₃S; molecular weight: 376.36) features a piperazine core substituted with a methanesulfonyl group and a 5-(trifluoromethyl)pyrrolo[2,3-b]pyridine-2-carbonyl moiety . Its structural uniqueness lies in the trifluoromethyl group (enhancing lipophilicity and metabolic stability) and the sulfonyl-carbonyl linkage, which may influence receptor binding and solubility. Purity exceeds 90%, and it is primarily used in pharmaceutical research .

Properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O3S/c1-25(23,24)21-4-2-20(3-5-21)13(22)11-7-9-6-10(14(15,16)17)8-18-12(9)19-11/h6-8H,2-5H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZPENWWHRFZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC3=CC(=CN=C3N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-methanesulfonyl-4-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]piperazine is a novel derivative within the pyrrolo[2,3-b]pyridine class, which has garnered attention for its potential biological activities, particularly as an inhibitor of various therapeutic targets. This article aims to synthesize existing research findings on the biological activity of this compound, emphasizing its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H16F3N3O3S\text{C}_{15}\text{H}_{16}\text{F}_3\text{N}_3\text{O}_3\text{S}

This compound features a piperazine ring substituted with a methanesulfonyl group and a pyrrolo[2,3-b]pyridine moiety, which is known for its diverse biological activities.

1. Inhibition of Phosphodiesterase 4B (PDE4B)

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant inhibitory activity against phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory responses and central nervous system disorders. For instance, a related compound demonstrated an IC50 value of 0.48 μM against PDE4B, indicating potent inhibition . This inhibition can lead to reduced TNF-α release from macrophages exposed to inflammatory stimuli, suggesting potential applications in treating inflammatory diseases.

2. Targeting Fibroblast Growth Factor Receptors (FGFRs)

Another study highlighted the efficacy of pyrrolo[2,3-b]pyridine derivatives as inhibitors of FGFRs, which are crucial in cancer biology due to their role in tumor proliferation and survival. A specific derivative exhibited IC50 values of 7 nM for FGFR1 and significantly inhibited the proliferation of breast cancer cells (4T1) while inducing apoptosis . This suggests that similar derivatives may hold therapeutic promise in oncology.

3. Structure-Activity Relationships (SAR)

The biological activity of these compounds is closely tied to their structural features. For example:

  • The presence of a trifluoromethyl group enhances lipophilicity and may improve binding affinity to target enzymes.
  • Modifications at the 5-position of the pyrrolo ring have been shown to influence potency significantly .

Case Study 1: PDE4B Inhibition

In a systematic evaluation of various pyrrolo derivatives, compound 11h was identified as a selective PDE4B inhibitor with acceptable ADME properties. It demonstrated significant inhibition in cellular models and was selected for further optimization due to its favorable pharmacokinetic profile .

CompoundIC50 (μM)Target
11h0.48PDE4B
4h7FGFR1

Case Study 2: FGFR Inhibition

The development of pyrrolo[2,3-b]pyridine derivatives targeting FGFRs showed promising results in inhibiting breast cancer cell lines. Compound 4h not only inhibited cell proliferation but also affected migration and invasion capabilities by modulating matrix metalloproteinases (MMPs) .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs (pyrrolopyridine, trifluoromethyl, or piperazine derivatives) but differ in substituents and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Similarity Score Reference
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 801306-55-8 C₉H₅F₃N₂O₂ 230.15 Carboxylic acid at position 3; lacks piperazine 0.72
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid 784144-05-4 C₉H₅F₃N₂O₂ 230.15 Carboxylic acid at position 2; no sulfonyl group 0.72
1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-one 607354-69-8 C₁₁H₁₁F₃N₂O 244.21 Piperidinone core; pyridine substituent 0.71
1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid 132834-56-1 C₁₃H₁₄F₃NO₂ 289.26 Carboxylic acid on piperidine; aromatic substituent 0.70
1-[1-(Oxan-4-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine 2034479-08-6 C₂₀H₂₈F₃N₅O 435.47 Piperazine-tetrahydropyran hybrid N/A

Functional Group Analysis

  • Trifluoromethyl Group : Present in all listed compounds, this group enhances electron-withdrawing effects and metabolic stability .
  • Sulfonyl vs. Carbonyl : The target compound’s methanesulfonyl group may improve solubility compared to carboxylic acid derivatives (e.g., 784144-05-4), which are more polar but less bioavailable .
  • Piperazine Modifications : The piperazine core in the target compound is substituted with a sulfonyl group, whereas analogues feature pyridine (607354-69-8) or tetrahydropyran (2034479-08-6) substituents, altering steric and electronic profiles .

Q & A

Q. What are the standard synthetic routes for 1-methanesulfonyl-4-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]piperazine?

The synthesis typically involves multi-step pathways:

  • Step 1 : Formation of the pyrrolo[2,3-b]pyridine core via condensation reactions using hydrazines or boronic ester intermediates .
  • Step 2 : Introduction of the trifluoromethyl group via electrophilic substitution or coupling reactions (e.g., using trifluoromethyl halides) .
  • Step 3 : Piperazine functionalization, including methanesulfonyl group addition via sulfonylation under basic conditions (e.g., triethylamine in dichloromethane) .
  • Purification : High-performance liquid chromatography (HPLC) is critical for isolating high-purity products, particularly due to polar byproducts .

Q. How is the compound characterized structurally?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm substitution patterns, with emphasis on distinguishing piperazine protons (δ 2.5–3.5 ppm) and pyrrolo[2,3-b]pyridine aromatic signals (δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns from the trifluoromethyl group .
  • X-ray Crystallography : Used in advanced studies to resolve stereochemical ambiguities, particularly for piperazine conformers .

Q. What are common biological assays for preliminary activity screening?

  • Enzyme Inhibition : Assays targeting kinases or phosphodiesterases using fluorescence-based or radiometric methods .
  • Cellular Viability : MTT or ATP-luminescence assays in cancer cell lines (e.g., HeLa or A549) to assess cytotoxicity .
  • Solubility Optimization : Use DMSO for stock solutions, followed by dilution in PBS (pH 7.4) to avoid precipitation in biological media .

Advanced Research Questions

Q. How can reaction yields be optimized for the trifluoromethyl-pyrrolo[2,3-b]pyridine intermediate?

  • Catalytic Systems : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives improves regioselectivity .
  • Temperature Control : Maintaining −20°C during trifluoromethylation prevents side reactions like over-sulfonylation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction homogeneity, while toluene aids in azeotropic drying .

Q. How do structural modifications impact biological activity?

  • Piperazine Substituents : Methanesulfonyl groups enhance metabolic stability but may reduce membrane permeability compared to acetylated analogs .
  • Pyrrolo[2,3-b]pyridine Modifications : Electron-withdrawing groups (e.g., trifluoromethyl) improve target binding affinity but increase logP, affecting solubility .
  • SAR Studies : Computational docking (e.g., AutoDock Vina) identifies key interactions with ATP-binding pockets in kinase targets .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Dynamic NMR : For piperazine ring conformers, variable-temperature ¹H NMR (e.g., 25–60°C) resolves overlapping signals caused by slow interconversion .
  • Isotopic Labeling : ¹⁹F NMR tracks trifluoromethyl group orientation to distinguish regioisomers .
  • Hybrid Techniques : LC-MS/MS coupled with ion mobility spectrometry separates co-eluting impurities .

Q. What strategies address poor aqueous solubility in in vivo studies?

  • Prodrug Design : Phosphorylation or PEGylation of the hydroxyl group improves bioavailability .
  • Nanoparticle Formulation : Encapsulation in PLGA nanoparticles enhances dissolution rates and reduces off-target effects .
  • Co-Crystallization : Screening with co-formers (e.g., succinic acid) modifies crystal packing to enhance solubility .

Methodological Challenges and Solutions

Q. Handling Reactive Intermediates in Multi-Step Synthesis

  • Quenching Protocols : Use aqueous NaHCO₃ to neutralize excess sulfonyl chlorides .
  • In-Line Monitoring : ReactIR tracks unstable intermediates (e.g., acylpiperazines) to optimize reaction times .

Q. Analyzing Degradation Products Under Accelerated Stability Conditions

  • Forced Degradation : Expose the compound to heat (40–60°C), UV light, and oxidative stress (H₂O₂) .
  • LC-HRMS : Identifies degradation pathways (e.g., hydrolysis of the methanesulfonyl group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.